molecular formula C6H2F3N7 B2622284 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 198953-65-0

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2622284
CAS No.: 198953-65-0
M. Wt: 229.126
InChI Key: HGFONNZVAMZUDP-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a fused triazolo-triazine derivative of significant interest in advanced materials and medicinal chemistry research. Its structure, featuring a trifluoromethyl group and a carbonitrile moiety, is a key scaffold in the development of novel compounds with specialized properties. Research into analogous triazolo-triazine systems has demonstrated their potential in creating high-performance, heat-resistant energetic materials. The trifluoromethyl group, in particular, is known to contribute to high density and excellent thermal stability, making such compounds promising candidates for next-generation insensitive explosives . Furthermore, this core structure is a valuable precursor in organic synthesis. It can be used to construct more complex polyheterocyclic systems, such as pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazines, which are investigated for their potential biological activities . The compound's molecular framework is also structurally related to classes of nitrogen-bridgehead heterocycles that are explored as antagonists for adenosine receptors, a target in oncology and immunology research . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFONNZVAMZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Biological Activities

Research indicates that 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures possess notable antimicrobial effects. The trifluoromethyl group contributes to increased potency against various pathogens.

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. For example:

  • Inhibition of Angiogenesis : It affects markers such as VEGF and MMP-9 in breast cancer cells.
  • Mechanism of Action : Compounds in this class may inhibit specific enzymes involved in cancer progression.

Other Pharmacological Activities

The compound has been explored for:

  • Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation markers.
  • Antiviral Properties : Potential activity against viral infections has been noted in preliminary studies.

Case Studies and Research Findings

Several studies have focused on the applications and effects of this compound:

Study FocusFindingsReference
Structure-Activity RelationshipIdentified key structural features enhancing biological activity
Anticancer MechanismsInhibition of angiogenesis markers in breast cancer cells
Antimicrobial EfficacyHigh antibacterial and antifungal activities compared to standard antibiotics

Mechanism of Action

The mechanism of action of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolotriazine scaffold is highly versatile, with substituents dictating physicochemical properties and applications. Below is a systematic comparison:

Nitro-Substituted Derivatives

  • 3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (34) Substituents: Nitro (-NO₂) at position 3, tetrazolyl at position 5. Properties: High thermal stability (Td >305°C), density (1.819 g/cm³), and detonation performance (D = 8,312 m/s, P = 27.04 GPa) . Application: Energetic material with low sensitivity, proposed as a TATB replacement .
  • Triazavirin® (Riamilovir) Substituents: Nitro group on the triazolotriazinone core. Properties: Demonstrated antiviral activity against SARS-CoV-2, with efficacy linked to in vivo metabolite generation . Contrast: The carbonitrile in the target compound may alter binding affinity compared to Triazavirin’s ketone moiety.

Alkyl/Alkenyl-Substituted Derivatives

  • 4-Amino-7-(heptadeca-9,12-dienyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (6) Substituents: Long-chain dienyl group at position 6. Properties: Characterized by IR (NH₂/NH peaks at 3,260–3,234 cm⁻¹), <sup>1</sup>H NMR (δ 8.20 for NH), and MS (m/z 317) . Application: Antibacterial bioactive material, likely leveraging hydrophobic interactions for membrane disruption . Contrast: The trifluoromethyl group offers steric and electronic differences compared to alkenyl chains.

Heterocycle-Fused Derivatives

  • 4-(Benzothiazol-2-yl)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine (12) Substituents: Benzothiazolyl and phenylsulfonyl groups. Synthesis: Diazotization of 5-amino-1,2,4-triazole followed by coupling with β-ketosulfones . Contrast: Bulkier substituents may hinder solubility compared to the compact trifluoromethyl group.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[...]-3-carbonitrile -CF₃, -NH₂, -CN C₁₂H₇F₃N₆O 308.22 Potential pharmaceutical candidate
3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[...]triazin-4-amine (34) -NO₂, tetrazolyl C₅H₃N₁₁O₂ 273.13 Td >305°C, D = 8,312 m/s
Triazavirin® Nitro, triazolotriazinone core C₉H₈N₆O₂ 256.20 Antiviral (SARS-CoV-2)
4-Amino-7-(heptadeca-9,12-dienyl)-[1,2,4]triazolo[...]-3-carbonitrile (6) Heptadeca-dienyl C₂₈H₄₀N₆ 484.67 Antibacterial, IR: 3,260–3,234 cm⁻¹
4-Ethylidene-3-nitro-7-(trifluoromethyl)-[...]triazine (8j) Ethylidene, -NO₂, -CF₃ C₇H₅N₆O₂F₃ 262.15 Synthesized via thermal cyclization

Key Structural and Functional Insights

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and carbonitrile (-CN) groups enhance thermal stability and detonation performance in energetic materials , while trifluoromethyl (-CF₃) balances lipophilicity and metabolic resistance .
  • Biological Activity : Long alkyl/alkenyl chains (e.g., heptadeca-dienyl) improve membrane penetration in antibacterial agents , whereas heterocyclic substituents (e.g., tetrazolyl) optimize detonation properties .
  • Synthetic Flexibility : Diazotization and cyclization are common routes for nitro- and tetrazole-substituted derivatives , while thermal methods are employed for ethylidene derivatives .

Biological Activity

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS Number: 198953-65-0) is a heterocyclic compound characterized by its unique trifluoromethyl group and nitrogen-rich structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H3F3N6C_6H_3F_3N_6, with a molecular weight of approximately 228.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby modulating biological pathways. The trifluoromethyl group significantly enhances its binding affinity and specificity for certain targets, which is crucial for its effectiveness in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antibacterial and antifungal properties. For instance, similar triazole derivatives have been tested against various pathogens with promising results in inhibiting growth .
  • Anticancer Properties : The compound's structure allows it to interact with cancer cell pathways. In vitro studies have indicated cytotoxic effects against different cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Abdel-Rahman et al. (2020)Investigated various triazole derivatives for their anticancer properties; found significant activity against colon carcinoma cell lines .
PMC7412134 (2020)Reported on the synthesis and evaluation of triazolethiones with anticancer effects; highlighted the importance of structural modifications for enhanced bioactivity .
PMC7145827 (2020)Demonstrated high antibacterial and antifungal activities in newly synthesized triazole derivatives compared to commercial antibiotics .

Synthesis Methods

The synthesis of this compound typically involves eco-friendly methods such as microwave-assisted reactions. This approach not only enhances yield but also minimizes the use of hazardous solvents and reagents.

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 3-cyanoacetyl-indole derivatives with aldehydes and 3-amino-1,2,4-triazole in dimethylformamide (DMF) under reflux (120°C, 10 hours), followed by recrystallization from ethanol/DMF . Alternatively, hydroxylamine hydrochloride in ethanol under reflux (7 hours) has been used for analogous triazolo-triazine systems, with purification via solvent evaporation and recrystallization . For regioselective trifluoromethyl incorporation, microwave-assisted synthesis (e.g., 150–200 W, 5–15 minutes) improves reaction efficiency by reducing time and side products . Key factors affecting yield include solvent polarity (DMF enhances cyclization), temperature control, and stoichiometric ratios of reagents (e.g., 1:1:1 for aldehyde, triazole, and cyanoacetyl precursors) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for confirming the triazolo-triazine core and substituents. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in 19^{19}F NMR. Aromatic protons in the triazine ring typically resonate at δ 8.5–9.5 ppm .
  • IR Spectroscopy: Stretching vibrations for the cyano group (C≡N) appear at ~2200 cm1^{-1}, while NH2_2 groups show bands at 3300–3450 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating the loss of the trifluoromethyl group (-CF3_3) or cyano moiety (-CN) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Antiviral Activity: Cell-based assays using SARS-CoV-2 pseudoviruses or plaque reduction neutralization tests (PRNT) are recommended, given structural similarities to Riamilovir (Triazavirin®), a triazolo-triazine antiviral .
  • Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM to assess IC50_{50} values .
  • Enzyme Inhibition: Kinase or protease inhibition assays, targeting enzymes like EGFR or HIV-1 reverse transcriptase, due to the compound’s heterocyclic electron-deficient core .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to improve reaction efficiency for this compound?

Methodological Answer:

  • Parameter Optimization: Use a microwave reactor at 150–200 W with short irradiation times (5–15 minutes) to minimize decomposition. Solvent-free conditions or low-boiling solvents (e.g., ethanol) enhance energy transfer .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclization. For example, 5 mol% ZnCl2_2 reduced reaction time by 40% in analogous triazine syntheses .
  • Real-Time Monitoring: Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust microwave parameters dynamically .

Q. What strategies resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Methodological Answer:

  • Isotopic Labeling: Use 15^{15}N-labeled precursors to clarify ambiguous nitrogen environments in the triazine ring .
  • 2D NMR Techniques: HSQC and HMBC correlations differentiate between regioisomers, particularly when trifluoromethyl or cyano groups occupy adjacent positions .
  • X-ray Crystallography: Resolve disputes by growing single crystals via slow evaporation in DMSO/water (1:1) and analyzing the solid-state structure .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

  • Analog Synthesis: Replace -CF3_3 with -CH3_3, -Cl, or -NO2_2 to assess electronic effects. For example, nitro analogs (e.g., TTX) showed enhanced thermal stability but reduced solubility .
  • Computational Modeling: Perform DFT calculations to compare electron-withdrawing effects of -CF3_3 versus other substituents on binding affinity to viral proteases .
  • Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., liver microsome assays) to determine if -CF3_3 improves resistance to oxidative degradation .

Q. What methodologies assess the thermal stability and sensitivity of this compound for safe handling?

Methodological Answer:

  • DSC/TGA Analysis: Measure decomposition temperatures using differential scanning calorimetry (DSC). For reference, the related compound TTX decomposes at 240°C, higher than RDX (204°C) .
  • Impact Sensitivity Testing: Use a BAM drop hammer apparatus; values >30 J indicate low sensitivity, suitable for lab handling .
  • Hygroscopicity Tests: Store samples at 25°C/60% RH for 48 hours and monitor mass changes. The cyano group may increase moisture absorption, requiring desiccated storage .

Q. How is the 1,2,4-triazolo[5,1-c][1,2,4]triazine heterocyclic system constructed in related bioactive compounds?

Methodological Answer:

  • Key Intermediate: Start with 5-amino-3-nitro-1H-1,2,4-triazole (ANTA), which undergoes cyclization with nitrile precursors in acetic anhydride to form the fused triazolo-triazine core .
  • Regioselective Functionalization: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 7-position .
  • Post-Modification: Acylate the 4-amino group with isocyanates or acyl chlorides in dry dioxane under argon to diversify bioactivity .

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